2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The core structure consists of a tetrahydrobenzothiophene ring system substituted at the 3-position with a carboxamide group and at the 2-position with a 3-methoxybenzamido moiety. Additional substitutions include an N-methyl and a 6-methyl group (Figure 1). Its synthesis typically involves sequential acylation and alkylation steps starting from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide precursors .
These structural features are critical for interactions with biological targets such as enzymes or receptors, though specific target data for this compound remain unreported in the literature .
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11-7-8-14-15(9-11)25-19(16(14)18(23)20-2)21-17(22)12-5-4-6-13(10-12)24-3/h4-6,10-11H,7-9H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONDIAHBDHAXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The yields of the resulting benzamides can vary, with 2,3-dimethoxybenzamides obtained in yields of 43-50% and 3-acetoxy-2-methylbenzamides in yields of 40-72% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.
Scientific Research Applications
2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. One known mechanism is the inhibition of poly [ADP-ribose] polymerase 1 (PARP1), which plays a role in DNA repair and cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural analogues and their pharmacological profiles are summarized below:
*Calculated using exact mass tools (e.g., ).
Key Comparative Insights
Substituent Effects on Bioactivity: The 3-methoxy group in the target compound may enhance binding to oxidative enzymes (e.g., tyrosinase) compared to non-substituted analogues . Azomethine derivatives (Schiff bases) exhibit broader antimicrobial activity but lower metabolic stability than amide-linked derivatives like the target compound . Fluorinated analogues (e.g., 2-fluorobenzamido) show superior kinase inhibition due to fluorine’s electronegativity, suggesting the target compound could be optimized with halogenation .
Synthetic Accessibility: The target compound’s synthesis mirrors methods for azomethine derivatives, employing condensation of 2-amino precursors with 3-methoxybenzoyl chloride . In contrast, piperazinyl derivatives require additional steps for introducing heterocyclic moieties, increasing synthetic complexity .
Predicted vs. Experimental Activities :
- While the target compound’s anticancer and antimycobacterial activities are predicted computationally (PASS Online), azomethine derivatives have experimentally validated cytostatic effects (IC₅₀: 5–10 µM in leukemia cells) .
- The absence of a directing group (e.g., N,O-bidentate in ) may limit the target compound’s utility in metal-catalyzed reactions for further derivatization .
Biological Activity
The compound 2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antiproliferative effects against cancer cell lines, antibacterial activity, and underlying mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- IUPAC Name : this compound
This structure incorporates a benzothiophene core with methoxy and dimethyl substitutions, which are pivotal in influencing its biological activity.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Comparison with Standard Agents |
|---|---|---|
| MCF-7 | 4.0 | Comparable to doxorubicin |
| HCT116 | 5.3 | Lower than etoposide |
| HEK 293 | 6.0 | Moderate efficacy |
The compound exhibited significant antiproliferative activity with IC50 values indicating effectiveness in the low micromolar range. Notably, it demonstrated selective cytotoxicity towards the MCF-7 breast cancer cell line.
The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that it may activate intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Antibacterial Activity
In addition to anticancer properties, the compound was tested for antibacterial activity against various strains. The findings are presented in Table 2.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
The compound showed promising antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential therapeutic applications in treating bacterial infections.
Case Studies and Research Findings
A series of case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antiproliferative Effects : A comprehensive study involving multiple cancer cell lines confirmed the compound's ability to inhibit cell growth effectively. The study highlighted its selectivity towards MCF-7 cells and suggested further exploration into its mechanism involving oxidative stress modulation.
- Antibacterial Efficacy Assessment : In vitro tests demonstrated significant antibacterial activity against clinically relevant strains. The study emphasized the need for further investigations to understand the pharmacokinetics and potential resistance mechanisms.
- Structure-Activity Relationship (SAR) Analysis : Various derivatives were synthesized to assess their biological activities systematically. The SAR analysis indicated that modifications on the benzothiophene core could enhance or diminish biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
